Capryloyl Salicylic Acid

Descripción general

Descripción

El ácido beta-lipohidróxico es un derivado del ácido salicílico, un ácido beta hidróxico bien conocido. Se desarrolló en la década de 1980 para mejorar las propiedades del ácido salicílico. El ácido beta-lipohidróxico se caracteriza por su mayor tamaño molecular y su mayor lipofilia, lo que le permite penetrar la piel más lentamente y reducir los efectos secundarios. Este compuesto se utiliza principalmente en productos para el cuidado de la piel por sus propiedades exfoliantes y antiacné .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido beta-lipohidróxico se sintetiza agregando átomos de carbono adicionales al ácido salicílico. Esta modificación aumenta el tamaño molecular y la lipofilia del compuesto. La ruta sintética generalmente implica la esterificación del ácido salicílico con un ácido graso, como el ácido caprílico, en condiciones ácidas .

Métodos de producción industrial

En entornos industriales, la producción de ácido beta-lipohidróxico implica procesos de esterificación a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, y a menudo utilizan catalizadores para acelerar la reacción y reducir los costos de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido beta-lipohidróxico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas y otros productos oxidados.

Reducción: Las reacciones de reducción pueden convertir el ácido beta-lipohidróxico en su alcohol correspondiente.

Sustitución: Esto incluye reacciones de sustitución nucleófila donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos como el cloruro de tionilo y el tribromuro de fósforo se emplean comúnmente.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios ésteres, alcoholes y quinonas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Dermatological Treatments

Chemical Peels:

Capryloyl Salicylic Acid is commonly used in chemical peels aimed at improving skin texture and appearance. In a study comparing the efficacy of this compound peels to glycolic acid peels, results indicated that both treatments were effective in reducing fine lines and hyperpigmentation. Specifically, 41% of subjects treated with this compound showed significant improvements in wrinkles compared to 30% for glycolic acid after 12 weeks .

Case Study: Trichostasis Spinulosa Treatment

A notable case involved a 36-year-old female with Trichostasis Spinulosa, treated with a series of four this compound peels. The treatment led to significant improvement lasting over 24 months, demonstrating the compound's effectiveness in managing this condition .

Exfoliation and Skin Renewal

This compound functions similarly to traditional salicylic acid but with enhanced skin penetration characteristics. Studies have shown that while only about 6% of this compound penetrates beyond the stratum corneum after 16 hours, it provides a more controlled exfoliation compared to its parent compound . This property makes it suitable for sensitive skin types that may react adversely to stronger acids.

Anti-Acne Applications

Due to its exfoliating and anti-inflammatory properties, this compound is utilized in formulations targeting acne-prone skin. It helps unclog pores and reduce the formation of comedones while minimizing irritation often associated with harsher treatments.

Safety and Tolerability

Safety assessments indicate that this compound is well-tolerated in cosmetic applications. In clinical studies, adverse effects were minimal, and the compound was classified as non-genotoxic under various testing conditions . The safety profile supports its use in both over-the-counter products and professional treatments.

Comparative Efficacy

| Study | Treatment | Efficacy | Adverse Events |

|---|---|---|---|

| Oresajo et al., 2008 | This compound Peel | 41% improvement in wrinkles | Low incidence |

| Wollina et al., 2012 | Repeated Peeling for Trichostasis Spinulosa | Significant improvement for 24 months | Well tolerated |

Mecanismo De Acción

El ácido beta-lipohidróxico ejerce sus efectos a través de varios mecanismos:

Exfoliación: Promueve la eliminación de células muertas de la piel al debilitar los enlaces entre ellas.

Antiinflamatorio: Reduce la inflamación al inhibir la producción de citocinas proinflamatorias.

Antimicrobiano: Posee propiedades antibacterianas que ayudan a reducir las bacterias que causan el acné

Comparación Con Compuestos Similares

Compuestos similares

Ácido salicílico: Un ácido beta hidróxico con propiedades exfoliantes similares, pero con mayor penetración y potencial de irritación.

Ácido glicólico: Un ácido alfa hidróxico conocido por sus fuertes efectos exfoliantes, pero menos lipofílico.

Ácido mandélico: Otro ácido alfa hidróxico con un tamaño molecular más grande, lo que lo hace más suave para la piel

Singularidad

El ácido beta-lipohidróxico es único debido a su combinación de alta lipofilia y tamaño molecular más grande, lo que permite una penetración más lenta y una irritación reducida en comparación con otros ácidos hidróxicos. Esto lo hace particularmente adecuado para pieles sensibles y propensas al acné .

Actividad Biológica

Capryloyl Salicylic Acid (CSA), also known as 5-capryloyl salicylic acid, is a lipophilic derivative of salicylic acid that has garnered attention for its diverse biological activities, particularly in dermatological applications. This article delves into the compound's biological activity, focusing on its mechanisms of action, efficacy in various treatments, safety profile, and case studies reflecting its clinical applications.

This compound is characterized by its unique chemical structure, which enhances its lipophilicity compared to traditional salicylic acid. This property allows it to penetrate the skin barrier more effectively, leading to various therapeutic effects:

- Comedolytic Activity : CSA promotes the shedding of dead skin cells, preventing clogged pores and reducing acne formation.

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties, making it beneficial for treating conditions like acne and rosacea.

- Antimicrobial Properties : CSA has been shown to inhibit the growth of certain bacteria associated with acne.

- Collagen Stimulation : The compound stimulates collagen production, contributing to skin rejuvenation and reducing fine lines and wrinkles.

Table 1: Summary of Clinical Studies on this compound

Case Studies

- Clinical Tolerance and Efficacy : In a study comparing CSA (LHA) with glycolic acid peels, subjects treated with LHA demonstrated a higher percentage of improvement in skin texture and pigmentation after 12 weeks. Notably, 41% of participants experienced significant reductions in fine lines compared to 30% in the glycolic acid group .

- Allergic Contact Dermatitis : A case involving a 40-year-old woman who developed allergic contact dermatitis after using an anti-wrinkle cream containing CSA highlighted the importance of patch testing for cosmetic ingredients. The dermatitis resolved following cessation of use and treatment with topical corticosteroids .

Safety Profile

The safety assessment of this compound indicates that while it is generally well-tolerated, there are instances of skin sensitization. In guinea pig maximization tests, CSA induced sensitization at concentrations of 0.5%, 2%, and 5%, but not at lower concentrations . The compound's low acute toxicity (LD50 > 2000 mg/kg) suggests a favorable safety profile for cosmetic use.

Propiedades

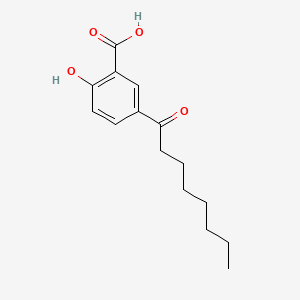

IUPAC Name |

2-hydroxy-5-octanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-3-4-5-6-7-13(16)11-8-9-14(17)12(10-11)15(18)19/h8-10,17H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIGWKNBFPKCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025584 | |

| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78418-01-6 | |

| Record name | n-Octanoyl-5-salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78418-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capryloyl salicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078418016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPRYLOYL SALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F7PJF6AA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.